molecular formula C14H17BrN2O3S B5217692 1-[(5-bromo-2-propoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole

1-[(5-bromo-2-propoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole

Cat. No. B5217692
M. Wt: 373.27 g/mol
InChI Key: ADPGGNISNPSWCH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a pyrazole derivative would include a five-membered ring containing two nitrogen atoms. The bromo, propoxy, and sulfonyl groups would be attached to the ring, but without specific information, it’s difficult to determine their exact positions.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some pyrazole derivatives are known to be irritants and may be harmful if swallowed or inhaled . Always refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The field of pyrazole derivatives is a vibrant area of research due to their diverse biological activities. Future research may focus on the synthesis of new derivatives, the exploration of their biological activities, and their potential applications in medicinal chemistry .

properties

IUPAC Name

1-(5-bromo-2-propoxyphenyl)sulfonyl-3,5-dimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O3S/c1-4-7-20-13-6-5-12(15)9-14(13)21(18,19)17-11(3)8-10(2)16-17/h5-6,8-9H,4,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADPGGNISNPSWCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2C(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3,5-Dimethylpyrazolyl)sulfonyl]-4-bromo-1-propoxybenzene

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